(+)-Lycopsamine N-Oxide-D7
Description
Pyrrolizidine (B1209537) Alkaloids: Structural Diversity and Biosynthetic Origins
Pyrrolizidine alkaloids are a large class of heterocyclic organic compounds produced by an estimated 6,000 plant species, which is about 3% of all flowering plants. nih.gov They are particularly common in the plant families Boraginaceae, Asteraceae (Compositae), and Fabaceae (Leguminosae). cabidigitallibrary.orgnumberanalytics.com These alkaloids are characterized by a core structure called a necine base, which consists of two fused five-membered rings with a nitrogen atom at the bridgehead. nih.govnumberanalytics.com
The immense structural diversity of PAs, with over 660 known compounds, arises from the esterification of various necine bases with one or more necic acids, which are mono- or dicarboxylic aliphatic acids. numberanalytics.commdpi.com This combination results in a wide array of structures, including monoesters, diesters, and cyclic diesters. numberanalytics.com The biosynthesis of PAs is a complex process, with homospermidine synthase being a key enzyme that catalyzes the first committed step. nih.govcabidigitallibrary.org While the intermediates in the biosynthetic pathway are relatively well-defined, many of the enzymes involved remain to be characterized. cabidigitallibrary.org
The Significance of N-Oxidation in Pyrrolizidine Alkaloid Metabolomics
A crucial metabolic pathway for pyrrolizidine alkaloids is N-oxidation, the conversion of the tertiary nitrogen atom in the necine base to its corresponding N-oxide. mdpi.comencyclopedia.pub This process is primarily catalyzed by hepatic microsomal monooxygenases, specifically flavin-containing monooxygenases (FMOs) and cytochrome P450 (CYP450) enzymes. encyclopedia.pubnih.gov The relative contribution of these enzymes to N-oxidation can vary depending on the species and tissue. nih.gov
Pyrrolizidine alkaloid N-oxides (PANOs) are generally more water-soluble than their parent alkaloids, which facilitates their excretion. encyclopedia.pub For this reason, N-oxidation has traditionally been considered a detoxification pathway. mdpi.com However, research has shown that PANOs can be reduced back to the parent PAs by the intestinal microflora and host tissues, creating a potential for a cyclical effect and delayed toxicity. thieme-connect.com Furthermore, some studies suggest that certain PA N-oxides may possess biological activity themselves. mdpi.com Therefore, understanding the dynamics of N-oxidation is critical for accurately assessing the toxicological risks associated with PA exposure. thieme-connect.com
Rationale for Stable Isotope Labeling in Alkaloid Research: Focus on Deuteration
Stable isotope labeling, particularly with deuterium (B1214612) (a heavy isotope of hydrogen), is a powerful technique in modern alkaloid research. acs.orgmedchemexpress.com By replacing hydrogen atoms with deuterium in a molecule, researchers can create a labeled analog that is chemically identical to the parent compound but has a higher mass. This mass difference allows for the precise tracking and quantification of the labeled compound and its metabolites using mass spectrometry-based techniques like liquid chromatography-mass spectrometry (LC-MS). acs.orgacs.org
The use of deuterated standards, such as (+)-Lycopsamine N-Oxide-D7, offers several advantages in research:
Metabolic Pathway Elucidation: Following the incorporation of a deuterated precursor allows for the detailed mapping of biosynthetic and metabolic pathways. biorxiv.orgresearchgate.netnih.gov
Accurate Quantification: Deuterated internal standards are essential for correcting for sample loss during extraction and analysis, leading to more accurate quantification of the target analyte in complex biological matrices. acs.org
Flux Analysis: By monitoring the rate of incorporation of a labeled precursor, researchers can gain insights into the metabolic flux and turnover rates of specific alkaloids within a biological system. biorxiv.orgresearchgate.net
Contextualizing this compound within Pyrrolizidine Alkaloid Research Paradigms
(+)-Lycopsamine N-Oxide is a naturally occurring pyrrolizidine alkaloid found in various plants, including those of the Boraginaceae family like comfrey (B1233415) (Symphytum officinale). pharmaffiliates.compharmacompass.com It is often found as a contaminant in food products such as honey and herbal supplements. pharmaffiliates.commedchemexpress.com The study of its deuterated analog, this compound, is situated within the broader research effort to understand the toxicology and pharmacokinetics of PAs. biosynth.com
The availability of a stable isotope-labeled standard like this compound is crucial for several research applications. pharmaffiliates.com It serves as an invaluable tool for analytical chemists and toxicologists to accurately detect and quantify lycopsamine (B1675737) N-oxide in various matrices. This is particularly important for food safety monitoring and risk assessment. biosynth.com Furthermore, it can be used in metabolic studies to investigate the in vivo fate of lycopsamine N-oxide, including its potential reduction back to the more toxic parent alkaloid, lycopsamine.
Scope and Objectives of Research on Deuterated Lycopsamine N-Oxide
The primary objective of utilizing this compound in research is to serve as a labeled internal standard for the accurate quantification of (+)-Lycopsamine N-Oxide in various samples. pharmaffiliates.com This is critical for assessing human exposure to this potentially toxic compound through contaminated food and herbal products.
Further research objectives include:
Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) of lycopsamine N-oxide in vivo. The deuterated standard allows for precise tracking of the compound and its metabolites.
Metabolic Fate: Determining the extent to which lycopsamine N-oxide is converted back to its parent tertiary amine, lycopsamine, by gut microbiota and hepatic enzymes.
Toxicological Investigations: Using the labeled compound to understand the mechanisms of toxicity of lycopsamine and its N-oxide, particularly in relation to hepatotoxicity. biosynth.com
By providing a highly specific and sensitive tool for analysis, this compound facilitates a deeper and more accurate understanding of the biological significance of this particular pyrrolizidine alkaloid N-oxide.
Properties
Molecular Formula |
C₁₅H₁₈D₇NO₆ |
|---|---|
Molecular Weight |
322.41 |
Synonyms |
(2S)-2-Hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoic Acid [(1R,7aR)-2,3,5,7a-tetrahydro-1-hydroxy-4-oxido-1H-pyrrolizin-7-yl]methyl Ester-D7; [1R-[1α,7(2S*,3S*),7aβ]]-2,3-dihydroxy-2-(1-methylethyl)butanoic Acid (2,3,5,7a-tetrahydro-1-hydroxy-1H-p |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Derivatization of + Lycopsamine N Oxide D7
Historical Perspectives on Pyrrolizidine (B1209537) Alkaloid N-Oxide Synthesis
The synthesis of pyrrolizidine alkaloids (PAs) and their corresponding N-oxides has been a subject of extensive research due to their diverse biological activities. Historically, the focus was on the total synthesis of the naturally occurring alkaloids, which often exist as tertiary amine bases. The N-oxides, which are often the more abundant form in plants, were initially considered detoxification products. nih.gov However, their role in the toxicity and transport of PAs within biological systems has led to increased interest in their synthesis. ethernet.edu.et Early synthetic efforts often involved the late-stage oxidation of the synthesized tertiary amine to the corresponding N-oxide. Common oxidizing agents for this transformation include hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA). The challenge has always been to achieve this transformation without affecting other sensitive functional groups within the molecule.
Targeted Synthesis of (+)-Lycopsamine N-Oxide
The targeted synthesis of (+)-Lycopsamine N-Oxide follows a convergent strategy, typically involving the synthesis of the necine base, (+)-retronecine, and the necic acid, (+)-viridifloric acid, followed by their coupling and subsequent N-oxidation.
Precursor Selection and Reaction Pathway Design
The logical precursors for the synthesis of (+)-Lycopsamine N-Oxide are (+)-retronecine and a suitably protected form of (+)-viridifloric acid. Retronecine (B1221780) can be obtained from natural sources, such as through the hydrolysis of monocrotaline (B1676716) isolated from Crotalaria spectabilis, or through total synthesis. oup.com The synthesis of (+)-viridifloric acid has been achieved through various stereoselective routes. oup.comnih.gov
For the synthesis of the D7-labeled analogue, the deuterons are incorporated into the viridifloric acid moiety. A plausible approach involves starting with a deuterated precursor for the isopropyl group, such as isopropanol-d7 (B122902).
The general reaction pathway is as follows:
Synthesis of a protected (+)-viridifloric acid-d7. This involves the stereoselective synthesis of the dihydroxy acid structure with the deuterium (B1214612) atoms incorporated in the isopropyl group.
Coupling of the protected (+)-viridifloric acid-d7 with (+)-retronecine. This esterification is a critical step, and various coupling agents can be employed.
Deprotection of the resulting ester.
N-oxidation of the tertiary amine to yield the final product, (+)-Lycopsamine N-Oxide-D7.
A representative synthetic scheme is outlined below:
| Step | Reaction | Key Reagents and Conditions |
| 1 | Synthesis of protected (+)-viridifloric acid-d7 | Starting from isopropanol-d7, multi-step synthesis involving stereoselective steps. |
| 2 | Esterification | Protected viridifloric acid-d7, (+)-retronecine, DCC, DMAP |
| 3 | Deprotection | Acidic or basic hydrolysis depending on the protecting groups. |
| 4 | N-oxidation | m-CPBA or H₂O₂ |
Stereochemical Control in Lycopsamine (B1675737) N-Oxide Synthesis
Maintaining the correct stereochemistry at all chiral centers is paramount for the synthesis of (+)-Lycopsamine N-Oxide. (+)-Lycopsamine has a specific stereochemistry at the necine base (retronecine) and the viridifloric acid moiety.
The synthesis of (+)-viridifloric acid requires the controlled formation of two adjacent chiral centers. This has been achieved through methods such as diastereoselective reduction of a keto group in a chiral auxiliary-containing molecule. For example, the reduction of (2S,5R)-5-acetyl-2-(t-butyl)-5-isopropyl-1,3-dioxolan-4-one with specific reducing agents can yield the precursors to either trachelanthic acid or viridifloric acid with high diastereoselectivity. oup.comoup.com
The coupling of viridifloric acid to the C9 hydroxyl group of retronecine is a regioselective esterification. The use of protecting groups on other reactive sites, if necessary, and the choice of coupling reagents are crucial to ensure the desired connectivity. The N-oxidation step is generally considered to proceed with retention of configuration at the nitrogen atom.
Methods for Deuterium Incorporation: Specific Labeling at the D7 Position
For the synthesis of this compound, the seven deuterium atoms are located on the isopropyl group of the viridifloric acid moiety. This requires a strategy where the deuterium is introduced early in the synthesis of the necic acid.
Isotopic Exchange Mechanisms for Deuterium Labeling
While direct hydrogen-deuterium (H/D) exchange reactions on the final molecule are possible, achieving regioselectivity on a complex molecule like lycopsamine would be extremely challenging. Therefore, a more controlled approach is the use of a deuterated building block. In this case, starting the synthesis of viridifloric acid with a commercially available deuterated precursor like isopropanol-d7 is the most efficient strategy. The C-D bonds in isopropanol-d7 are stable under most synthetic conditions that would be used to build the rest of the viridifloric acid molecule, ensuring the retention of the deuterium labels in the final product.
Regioselective Deuteration Techniques for Complex Natural Products
While not directly applied in this proposed synthesis due to the use of a deuterated starting material, various techniques for regioselective deuteration of complex molecules have been developed. These include:
Metal-catalyzed H/D exchange: Transition metals like iridium, ruthenium, and palladium can catalyze the exchange of C-H bonds with deuterium from a deuterium source (e.g., D₂O or deuterated solvents). ulb.ac.be The regioselectivity is often directed by existing functional groups in the molecule.
Acid- or base-catalyzed exchange: Protons adjacent to carbonyl groups or other activating groups can be exchanged for deuterium under acidic or basic conditions using a deuterated solvent.
Organocatalysis: Certain organic molecules can catalyze regioselective deuteration reactions. For instance, amines have been used to mediate the α-deuteration of Michael acceptors. chemicalbook.com
These methods are generally employed for late-stage deuteration, but for a specific labeling pattern like the D7 on the isopropyl group, synthesis from a deuterated precursor remains the superior strategy.
Purification and Isolation Methodologies for Isotope-Labeled Alkaloids
The purification and isolation of isotope-labeled pyrrolizidine alkaloids (PAs), such as this compound, are critical steps to ensure their suitability as internal standards for quantitative analysis and for various research applications. These processes aim to separate the target labeled alkaloid from complex mixtures, which may include unlabeled parent compounds, biosynthetic precursors, reaction byproducts, and other matrix components. The methodologies employed are largely based on the physicochemical properties of PAs and their N-oxides, with chromatographic techniques being the cornerstone of their purification.
A variety of chromatographic methods are utilized for the separation of PAs. These include traditional techniques like Thin-Layer Chromatography (TLC) for initial screening and preparative purposes, as well as more advanced and efficient methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). d-nb.info The choice of method often depends on the scale of purification, the complexity of the mixture, and the required purity of the final product. For instance, TLC with a densitometric analysis has been successfully used for the quantification of lycopsamine in comfrey (B1233415) root extracts. researchgate.net
A significant challenge in the purification of PAs is the separation of diastereomeric pairs, such as lycopsamine and intermedine, which often co-occur. researchgate.net High-speed counter-current chromatography (CCC) has proven effective in resolving closely related alkaloids. researchgate.net This technique, being an all-liquid chromatographic method, circumvents issues of irreversible adsorption onto solid stationary phases, leading to high recovery rates. researchgate.net For example, a semi-preparative high-performance counter-current chromatography method has been developed for the purification of lycopsamine-type PAs from honey, using a hexane/butanol/1% aqueous ammonia (B1221849) solvent system. nih.gov
Solid-Phase Extraction (SPE) is a widely employed technique for the cleanup and enrichment of PAs and their N-oxides from various matrices. Strong cation-exchange (SCX) SPE cartridges are particularly effective due to the basic nature of the pyrrolizidine nitrogen. nih.govacs.orgacs.org This method allows for the efficient isolation of both the free base PAs and their N-oxides from complex samples like honey and plant extracts. acs.orgacs.org The general procedure involves diluting the sample in a suitable acidic solution, passing it through the conditioned SCX column, washing away impurities, and finally eluting the retained alkaloids with an appropriate solvent, often an ammoniated methanol (B129727) solution. acs.org
The following table summarizes various chromatographic techniques used in the purification of pyrrolizidine alkaloids:
| Technique | Stationary/Mobile Phase Details | Application Example | Reference |
|---|---|---|---|
| High-Speed Counter-Current Chromatography (CCC) | Solvent system: chloroform (B151607) mobile phase and 0.2 M potassium phosphate (B84403) buffer stationary phase. | Separation of lycopsamine from alkaloidal fractions of Amsinckia and Symphytum. | researchgate.net |
| High-Performance Counter-Current Chromatography (HPCCC) | Solvent system: n-hexane - n-butanol - 1% aqueous ammonia (1:1:2, v/v/v). | Fractionation of epimeric pairs intermedine/lycopsamine from Lappula squarrosa roots. | researchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Reversed-phase C18 column with mobile phases of acetonitrile (B52724) and aqueous formic acid. | Simultaneous profiling of PAs and their N-oxides in plant samples. | nih.gov |
| Thin-Layer Chromatography (TLC) | Silica gel plates with derivatization for detection. | Screening and quantification of lycopsamine in comfrey root extracts. | researchgate.net |
| Solid-Phase Extraction (SPE) | Strong cation-exchange (SCX) cartridges. | Isolation of PAs and their N-oxides from honey. | acs.orgacs.org |
For isotopically labeled compounds like this compound, these purification techniques are often coupled with mass spectrometry (MS) for identification and to ensure the isotopic purity of the final product. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for this purpose, allowing for the separation of the labeled compound from its unlabeled counterpart and other impurities, while simultaneously confirming its mass and structure. d-nb.info The use of deuterated mobile phases in HPLC, such as deuterium oxide (D₂O), can also be employed in specialized setups to minimize protic residues for immediate NMR analysis of the purified fractions.
Ultimately, a combination of these methodologies is often required to achieve the high degree of purity necessary for isotope-labeled standards. An initial extraction and enrichment by SPE can be followed by one or more stages of preparative or semi-preparative chromatography to isolate the target compound to the desired specification.
Biosynthetic Pathways and Metabolic Origins of Lycopsamine Type Pyrrolizidine Alkaloids
Overview of Pyrrolizidine (B1209537) Alkaloid Biosynthesis in Plants
The biosynthesis of the pyrrolizidine alkaloid scaffold begins in the roots of most producing plants, from where the alkaloids, typically as N-oxides, are translocated to other parts of the plant. nih.gov The foundational precursors for the necine base are derived from primary metabolism, specifically from the polyamines putrescine and spermidine (B129725), which themselves originate from the amino acid arginine. nih.gov
Key Enzymatic Steps and Gene Clusters
The journey from simple polyamines to the complex bicyclic pyrrolizidine structure is a multi-step enzymatic process. While research has identified key enzymes, the complete sequence and regulation are still under investigation.
The initial and rate-limiting step in PA biosynthesis is catalyzed by homospermidine synthase (HSS) . nih.gov This enzyme facilitates the formation of homospermidine, the first pathway-specific intermediate. uni-kiel.de Following the synthesis of homospermidine, a copper-containing amine oxidase (CuAO) , recently identified as homospermidine oxidase (HSO) , catalyzes the oxidative deamination of both primary amino groups of homospermidine. This action leads to the formation of a dialdehyde (B1249045) intermediate, 4,4´-iminodibutanal, which spontaneously cyclizes to form the pyrrolizidine ring system. nih.govuni-kiel.de The resulting pyrrolizidine-1-carbaldehyde is then likely reduced by an alcohol dehydrogenase to yield 1-hydroxymethylpyrrolizidine, the basic skeleton of most necine bases. nih.gov Subsequent modifications, such as desaturation and hydroxylation by yet-to-be-fully-characterized enzymes, lead to the diversity of necine bases like retronecine (B1221780). nih.gov The final steps involve the esterification of the necine base with activated necic acids, a reaction potentially catalyzed by an acyltransferase. nih.gov
While large biosynthetic gene clusters (BGCs) that co-regulate the expression of pathway genes have been identified for other types of alkaloids in plants, the organization of PA biosynthetic genes into such clusters is not yet well-documented. nih.govbiorxiv.org However, the coordinated expression of enzymes like HSS and HSO suggests a tightly regulated pathway. nih.gov
Homospermidine Synthase and Its Role in the Pyrrolizidine Core Formation
Homospermidine synthase (HSS) holds a critical position in the biosynthesis of PAs as it catalyzes the first committed step, controlling the flow of precursors from primary metabolism into the specialized alkaloid pathway. nih.gov HSS catalyzes the NAD+-dependent transfer of an aminobutyl group from spermidine to putrescine, releasing 1,3-diaminopropane (B46017) and forming the symmetrical molecule homospermidine. nih.govnih.gov
| Enzyme | Substrates | Product | Function |
| Homospermidine Synthase (HSS) | Putrescine, Spermidine | Homospermidine | Catalyzes the first committed step in PA biosynthesis. |
This table summarizes the role of Homospermidine Synthase in the initial phase of pyrrolizidine alkaloid biosynthesis.
Evolutionary studies have revealed a fascinating origin for HSS. It evolved through the duplication of the gene encoding deoxyhypusine (B1670255) synthase (DHS), an essential enzyme in primary metabolism responsible for the post-translational modification of eukaryotic translation initiation factor 5A. nih.gov Remarkably, this gene duplication and subsequent recruitment for a new function in secondary metabolism have occurred independently multiple times in different plant lineages that produce PAs, a compelling example of convergent evolution. nih.gov
Elucidation of Lycopsamine (B1675737) Necine Base Biosynthesis
The necine base provides the characteristic bicyclic core of pyrrolizidine alkaloids. The biosynthesis of this moiety, particularly the common base retronecine, has been extensively studied, revealing a series of structural modifications.
Carbon Skeleton Rearrangements and Hydroxylation Events
Following the formation of the initial 1-hydroxymethylpyrrolizidine skeleton, a series of modifications occur to produce the diverse array of necine bases found in nature. nih.gov For lycopsamine-type PAs, the common necine base is trachelanthamidine, which is a stereoisomer of isoretronecanol. nih.gov
The key modifications to the basic pyrrolizidine ring are hydroxylation and desaturation. Hydroxylation events are particularly crucial for creating the functional groups required for esterification with necic acids. The most frequent hydroxylation occurs at the C-7 position. nih.govencyclopedia.pub Additional hydroxylations can also happen at the C-2 and C-6 positions, leading to further structural diversity. nih.gov For the highly common necine base, retronecine, desaturation between C-1 and C-2 and hydroxylation at C-7 and C-9 are required. nih.gov These modifications are catalyzed by enzymes that are still largely uncharacterized. nih.gov Unlike some other alkaloid classes, major carbon skeleton rearrangements are not a prominent feature of necine base biosynthesis; the core C4-N-C4 structure derived from two putrescine units remains intact. rsc.org
Stable Isotope Tracer Studies in Necine Base Formation
The elucidation of the necine base biosynthetic pathway owes much to tracer studies using precursors labeled with stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (B1214612) (²H). nih.gov These experiments, pioneered by researchers like D.J. Robins, involved feeding labeled compounds to PA-producing plants and analyzing the resulting alkaloids by Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov
These studies definitively proved that the necine base is formed from two molecules of putrescine (which is derived from ornithine). rsc.org
Key findings from isotope tracer studies include:
Symmetrical Intermediate: Feeding experiments with putrescine doubly labeled with ¹⁵N and ¹³C demonstrated that the biosynthesis proceeds through a symmetrical C4-N-C4 intermediate, which was confirmed to be homospermidine. nih.govrsc.org
Fate of Carbon Atoms: By using specifically labeled [1,4-¹³C₂]-, [2,3-¹³C₂]-, and [1,2-¹³C₂]-putrescine, scientists were able to map the exact incorporation pattern of the carbon atoms from the precursor into the final retronecine structure. nih.gov This confirmed that two intact C4 units from putrescine form the two rings of the necine base. rsc.org
| Labeled Precursor Fed to Senecio species | Observed Labeling Pattern in Retronecine | Conclusion |
| [1,4-¹³C₂]-putrescine | Labeling at C-3, C-5, C-8, and C-9 | Confirms incorporation of two C4 units. |
| [2,3-¹³C₂]-putrescine | Labeling at C-1, C-2, C-6, and C-7 | Maps the central carbons of the precursor. |
| [1,¹⁵N, 1-¹³C]-putrescine | Equal labeling at C-3/N and C-5/N | Proves the pathway proceeds via a symmetrical intermediate (homospermidine). |
This table illustrates key stable isotope tracer experiments and their contribution to understanding necine base biosynthesis. nih.gov
Biosynthesis of Necic Acid Moieties in Lycopsamine Type Alkaloids
The structural diversity and identity of PAs are largely determined by the necic acid moieties esterified to the necine base. Lycopsamine-type PAs are characterized by a specific branched-chain C7 necic acid, such as trachelanthic acid or viridifloric acid, attached at the C-9 hydroxyl group of the necine base. nih.govnih.gov
The biosynthesis of these C7 necic acids was long postulated to be related to the biosynthesis of branched-chain amino acids. cuvillier.de Recent research has identified the first specific enzyme in this pathway: C7-hydroxyacid synthase (C7HAS) . uni-kiel.de This enzyme is an evolutionary duplicate of acetohydroxyacid synthase (AHAS), an enzyme from primary metabolism involved in the synthesis of valine, leucine, and isoleucine. uni-kiel.decuvillier.de
C7HAS catalyzes the transfer of an activated acetaldehyde (B116499) group, derived from pyruvate (B1213749), onto 2-oxoisovalerate (a precursor to valine). uni-kiel.deuni-kiel.de This reaction forms the direct C7 precursor of the necic acids characteristic of lycopsamine-type PAs. uni-kiel.de Further enzymatic steps, including reduction, are required to form the final trachelanthic or viridifloric acid before it is activated and esterified to the necine base. uni-kiel.de Feeding studies have confirmed that the amino acid L-valine is a primary precursor for these C7 necic acids. nih.gov
Pathways Leading to Trachelanthic Acid and Related Necic Acids
While the necine base has a common biosynthetic origin across different PAs, the necic acid moieties are formed through distinct pathways. nih.gov Lycopsamine-type PAs are characterized by a specific branched-chain C7-necic acid. uni-kiel.de The biosynthesis of trachelanthic acid, the necic acid found in lycopsamine, involves precursors from branched-chain amino acid metabolism.
Recent research has identified the first specific enzyme in the formation of these C7-necic acids in several plant species, including Symphytum officinale (Boraginaceae) and Eupatorium cannabinum (Asteraceae). uni-kiel.deuni-kiel.de This enzyme, named C7-hydroxyacid synthase (C7HAS), is a duplicated version of an acetohydroxyacid synthase (AHAS) catalytic subunit. uni-kiel.deuni-kiel.de C7HAS catalyzes the transfer of an activated acetaldehyde group from pyruvate to 2-oxoisovalerate. uni-kiel.de This reaction forms C7-pronecic acid, which is the direct precursor to the C7-necic acids like trachelanthic acid. uni-kiel.deuni-kiel.de
Feeding experiments using labeled precursors have further elucidated the origins of the carbon skeleton of trachelanthic acid. Studies suggest that the right-hand portion of the molecule is derived from the amino acid L-leucine (or its precursor L-threonine), while the left-hand portion appears to be formed from either L-valine or L-leucine. nih.gov Isoleucine has also been shown to be a specific precursor for the acid moieties of several pyrrolizidine alkaloids. gla.ac.uk
| Enzyme | Reaction Catalyzed | Precursors | Product | Plant Species |
| C7-hydroxyacid synthase (C7HAS) | Transfers activated acetaldehyde to 2-oxoisovalerate | Pyruvate, 2-Oxoisovalerate | C7-pronecic acid | Symphytum officinale, Heliotropium indicum, Eupatorium cannabinum |
Enantiospecificity and Stereochemical Considerations in Necic Acid Biosynthesis
The biosynthesis of natural products is characterized by a high degree of stereochemical control, and the formation of necic acids is no exception. The enzymes involved in the pathway ensure that the correct stereoisomers of intermediates and the final necic acid product are formed. This enzymatic control is crucial, as the stereochemistry of the necic acid, along with the necine base, determines the final structure and biological activity of the alkaloid.
Tracer experiments with chirally labeled substrates have been instrumental in revealing the stereochemistry of the biosynthetic sequences leading to the pyrrolizidine skeleton. researchgate.net For the necic acid portion, the enzymatic reactions, such as the one catalyzed by C7HAS, are inherently enantiospecific, leading to a specific chiral configuration at the newly formed stereocenters. While detailed mechanisms for all stereochemical outcomes in trachelanthic acid biosynthesis are still under investigation, it is clear that the process is not random but is strictly governed by the specific three-dimensional structures of the enzyme active sites. nih.govnih.gov The synthesis of specific stereoisomers of necic acids in laboratory settings has further highlighted the importance of precise stereochemical control. acs.orgnih.govrsc.org
N-Oxidation as a Terminal Step in Pyrrolizidine Alkaloid Biosynthesis
Pyrrolizidine alkaloids exist in two forms within plants: the tertiary free base and the corresponding N-oxide. nih.gov The N-oxide form, such as (+)-Lycopsamine N-Oxide, is highly water-soluble and is often the predominant form found in plant tissues. nih.govresearchgate.netplantaanalytica.com It is widely believed that N-oxidation is the terminal step in the biosynthetic pathway. nih.gov These PA N-oxides are considered the primary products of biosynthesis, which can then be reduced to the tertiary amine form if required by the plant. nih.gov
Studies in Symphytum officinale suggest a sequence where, following the esterification of the necine base with the necic acid, subsequent steps including C7 hydroxylation and N-oxygenation occur, though the exact order is not yet fully resolved. uni-kiel.de The prevalence of the N-oxide form is significant; for instance, in a specific chemotype of Amsinckia intermedia, lycopsamine N-oxide concentrations were found to exceed the free base form up until the point of seed set. researchgate.net This suggests that the N-oxide is the stable storage and transport form of the alkaloid within the plant.
Comparative Biosynthesis of Lycopsamine N-Oxide Across Plant Species
The production of lycopsamine-type pyrrolizidine alkaloids is not confined to a single plant family, but rather appears in distinct and unrelated lineages, a classic example of convergent evolution. uni-kiel.de Remarkably, plants from lineages such as the Boraginales and the Eupatorieae (a tribe within the Asteraceae family) have independently evolved the capability to synthesize identical PA structures. uni-kiel.de
This independent evolution is evident at the genetic level. Phylogenetic analyses of the gene encoding C7-hydroxyacid synthase (C7HAS), the key enzyme in C7-necic acid formation, indicate an independent origin of this biosynthetic step in the Heliotropiaceae, Boraginaceae, and Eupatorieae. uni-kiel.de This provides strong evidence that the entire pathway for lycopsamine-type PAs has evolved multiple times. Despite the separate evolutionary origins, the fundamental biochemical steps and precursors remain the same, leading to the production of (+)-Lycopsamine N-Oxide in a diverse range of plant species.
| Plant Family | Representative Species | Evidence of Biosynthesis | Evolutionary Insight |
| Boraginaceae | Symphytum officinale (Comfrey) | Identification of C7HAS enzyme activity. uni-kiel.de | Independent evolution of the C7HAS gene. uni-kiel.de |
| Boraginaceae (Heliotropiaceae) | Heliotropium indicum | Identification of C7HAS enzyme activity. uni-kiel.de | Independent evolution of the C7HAS gene. uni-kiel.de |
| Asteraceae (Eupatorieae) | Eupatorium cannabinum | Identification of C7HAS enzyme activity. uni-kiel.de | Independent evolution of the C7HAS gene, demonstrating convergent evolution of the pathway. uni-kiel.de |
Advanced Analytical Methodologies for the Characterization and Quantification of + Lycopsamine N Oxide D7
Chromatographic Techniques for Separation and Enrichment
Chromatography is the cornerstone of analytical methods for pyrrolizidine (B1209537) alkaloids (PAs) and their N-oxides, enabling their separation from complex sample matrices and from each other. nih.gov For isotopically labeled standards like (+)-Lycopsamine N-Oxide-D7, chromatographic separation ensures that measurements are not confounded by isomeric or isobaric interferences.
Ultra-High Performance Liquid Chromatography (UHPLC) is a preferred technique for the analysis of PAs and their N-oxides due to its high separation efficiency, speed, and sensitivity. researchgate.net The use of columns with sub-2 µm particles allows for significantly higher resolution and faster analysis times compared to traditional HPLC. nih.gov
For the separation of polar compounds like PA N-oxides, reversed-phase columns with advanced stationary phases are commonly employed. The ACQUITY UPLC HSS T3 column, for instance, is designed to provide balanced retention for polar and non-polar compounds, making it suitable for analyzing both PA free bases and their more polar N-oxides. mdpi.com Chromatographic separation is typically achieved using a gradient elution with a mobile phase consisting of water and an organic solvent (like methanol (B129727) or acetonitrile), often modified with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. mdpi.commjcce.org.mkmdpi.com The separation of critical isomeric pairs, such as lycopsamine (B1675737)/intermedine, is a key challenge that can be addressed by carefully optimizing the mobile phase composition and gradient. mdpi.commdpi.com
Table 1: Example of UHPLC Parameters for Pyrrolizidine Alkaloid N-Oxide Analysis This table is interactive and can be sorted by clicking on the headers.
| Parameter | Condition | Reference |
|---|---|---|
| Column | ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm) | mdpi.com |
| Mobile Phase A | Water with 0.1% Formic Acid | mdpi.com |
| Mobile Phase B | Methanol with 0.1% Formic Acid | mdpi.com |
| Gradient | 5% B to 80% B over 9 minutes | mdpi.com |
| Flow Rate | 0.3 mL/min | mdpi.commdpi.com |
| Column Temperature | 40 °C | nih.govmdpi.com |
| Injection Volume | 3 µL | mdpi.com |
Following synthesis, isotopically labeled standards like this compound must be purified to a high degree to ensure analytical accuracy. Preparative chromatography is employed to isolate the target compound from reaction byproducts, unlabeled precursors, and other impurities. High-speed counter-current chromatography (CCC) is one such powerful preparative technique that has been successfully applied to the separation and purification of pyrrolizidine alkaloids from complex plant extracts. nih.gov
CCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can cause irreversible adsorption of analytes. nih.gov It is particularly well-suited for purifying milligram-to-gram quantities of compounds, making it ideal for obtaining the pure, isotope-labeled standard required for stock solutions. nih.gov The method's resolving power is sufficient to separate closely related alkaloids, ensuring the high chemical and isotopic purity of the final this compound product. nih.gov
Mass Spectrometry-Based Structural Elucidation
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and confirmation of chemical compounds. For an isotopically labeled standard, MS techniques are critical for verifying the correct mass, determining the elemental composition, and confirming that the isotopic label is incorporated at the intended position through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap analyzers, provide highly accurate mass measurements, typically with an error of less than 5 ppm. mdpi.comnih.govnih.gov This capability allows for the unambiguous determination of a compound's elemental composition. nih.gov For this compound, HRMS is used to confirm the molecular formula by comparing the experimentally measured accurate mass of the protonated molecule ([M+H]⁺) with the theoretically calculated mass.
The high resolving power of HRMS also allows for the separation of the target ion from other ions with very similar nominal masses, which is crucial when analyzing samples in complex matrices. nih.gov The mass difference introduced by the seven deuterium (B1214612) atoms in this compound is easily resolved and accurately measured, confirming the success of the isotopic labeling.
Table 2: Theoretical Mass Data for Lycopsamine N-Oxide and its D7 Isotopologue This table is interactive and can be sorted by clicking on the headers.
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (u) | Theoretical [M+H]⁺ (m/z) |
|---|---|---|---|
| (+)-Lycopsamine N-Oxide | C₁₅H₂₅NO₅ | 315.1733 | 316.1805 |
| This compound | C₁₅H₁₈D₇NO₅ | 322.2172 | 323.2244 |
Tandem mass spectrometry (MS/MS) is a powerful technique used to obtain structural information about a molecule. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule of this compound, m/z 323.22) is selected and subjected to collision-induced dissociation (CID). The resulting product ions are then mass-analyzed, generating a fragmentation spectrum that serves as a structural fingerprint of the molecule. mjcce.org.mk
The fragmentation pattern of lycopsamine N-oxide is well-characterized. researchgate.netnih.gov The fragmentation of the deuterated analogue is expected to follow the same pathways. Characteristic fragmentations include neutral losses and the formation of specific ions related to the necine base and the necic acid portions of the molecule. mjcce.org.mk By analyzing the MS/MS spectrum of this compound, one can confirm the integrity of the core structure and verify that the deuterium labels are retained in the expected fragments, thus confirming the labeling position. Elimination of an OH radical from the N-oxide functional group is a characteristic fragmentation pathway for this class of compounds. researchgate.net
Table 3: Characteristic MS/MS Fragments for Protonated Lycopsamine N-Oxide This table is interactive and can be sorted by clicking on the headers. Masses for the D7 analogue will shift depending on the location of the deuterium atoms within the fragment.
| Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Reference |
|---|---|---|---|
| 316.18 | 298.17 | H₂O | researchgate.net |
| 316.18 | 172.10 | C₇H₁₀O₄ | nih.gov |
| 316.18 | 156.10 | C₇H₈O₄ + O | nih.gov |
| 316.18 | 138.09 | C₇H₈O₄ + H₂O | researchgate.net |
The choice of ionization technique is critical for the successful analysis of PA N-oxides. Electrospray Ionization (ESI) is the most commonly used method for these compounds due to its soft ionization nature, which typically produces intact protonated molecules ([M+H]⁺) with high efficiency and minimal in-source fragmentation. mdpi.comresearchgate.netnih.gov
ESI is particularly well-suited for polar, thermally labile molecules like N-oxides. mdpi.com The analysis is performed in positive ion mode, where the analyte in the liquid phase is nebulized and desolvated to create gas-phase ions. mjcce.org.mk The pH of the mobile phase, typically acidic, facilitates the protonation of the N-oxide molecule. mjcce.org.mk Typical ESI source parameters, such as nebulizing gas temperature and flow, sheath gas temperature, and capillary voltage, are optimized to maximize the signal for the ion of interest. mdpi.com This ensures high sensitivity, which is essential for quantifying trace levels of the compound when used as an internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Labeling Pattern Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. In the context of isotopically labeled compounds like this compound, NMR is crucial for confirming the exact location and extent of deuterium incorporation.
A combination of one-dimensional NMR experiments is used to achieve a complete structural and isotopic assignment of this compound.
¹H (Proton) NMR: This technique is used to map the proton framework of the molecule. In this compound, the ¹H NMR spectrum would be compared to that of its non-deuterated counterpart. The absence of signals at specific chemical shifts corresponding to the positions of deuterium labeling provides primary evidence of successful isotopic incorporation.
²H (Deuterium) NMR: This is the most direct method for analyzing the isotopic labeling pattern. A ²H NMR experiment specifically detects the deuterium nuclei, producing signals only at the chemical shifts corresponding to the deuterated sites. This technique unequivocally confirms the presence and location of the deuterium atoms, verifying the "D7" designation.
A comparison of NMR data for lycopsamine, intermedine, and their respective N-oxides reveals the distinct effects of N-oxidation on key chemical shifts, which is essential for structural confirmation.
Table 1: Representative ¹H NMR Chemical Shifts for the Pyrrolizidine Core Note: This table is illustrative, based on related structures. Actual values may vary based on solvent and experimental conditions.
| Position | Typical ¹H Chemical Shift (ppm) | Expected Observation for this compound |
|---|---|---|
| H-1 | 4.0 - 4.2 | Signal present |
| H-2 | 1.9 - 2.1 | Signal present |
| H-3 | 3.2 - 3.9 | Signal present |
| H-5 | 3.0 - 3.8 | Signal present |
| H-6 | 2.0 - 2.2 | Signal present |
| H-7 | 4.5 - 4.8 | Signal present |
| H-9 | 5.0 - 5.5 | Signal present |
| Isopropyl-CH(D)₃ | 0.8 - 1.0 | Signal significantly reduced or absent |
| Isopropyl-CH(D)₃ | 0.8 - 1.0 | Signal significantly reduced or absent |
For complex molecules such as pyrrolizidine alkaloids, one-dimensional NMR spectra can be crowded and difficult to interpret. Advanced two-dimensional (2D) NMR techniques are essential for unambiguous signal assignment.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It helps to trace the proton-proton connectivity throughout the molecule's spin systems.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms they are directly attached to. This is a powerful tool for assigning carbon signals based on their known proton assignments.
The application of these techniques provides a comprehensive and unambiguous assignment of all proton and carbon signals, which is a prerequisite for confirming the structure of the non-deuterated backbone of this compound. Furthermore, advanced methods like natural abundance deuterium 2D NMR spectroscopy can be employed for the precise analysis of isotopic ratios and distributions in complex molecules.
Quantitative Analysis using Stable Isotope Dilution Mass Spectrometry (SIDMS)
Stable Isotope Dilution Mass Spectrometry (SIDMS) is a gold-standard quantitative technique that utilizes isotopically labeled internal standards to achieve high accuracy and precision. This compound is designed specifically for this purpose in the analysis of pyrrolizidine alkaloids.
In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, the "matrix effect" is a common problem where components of the sample matrix (e.g., honey, tea, herbal extracts) co-elute with the analyte and interfere with its ionization, causing either suppression or enhancement of the signal. This can lead to significant quantification errors.
A deuterated standard like this compound is the ideal solution to this problem. Because it is chemically identical to the analyte (lycopsamine N-oxide), it has the same chromatographic retention time and experiences the exact same matrix effects. However, due to its higher mass (from the seven deuterium atoms), it is detected as a different ion in the mass spectrometer. By calculating the ratio of the analyte's signal to the internal standard's signal, the variability caused by matrix effects is canceled out, leading to highly accurate and reliable quantification. The use of deuterated analogues as internal standards has been shown to resolve issues of quantitative accuracy in complex matrices.
Before a SIDMS method can be used for routine analysis, it must undergo rigorous validation to ensure it performs to the required standards of precision and accuracy. This process involves assessing several key parameters.
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte over a given range.
Accuracy (Recovery): The closeness of the measured value to the true value, often assessed by analyzing blank matrix samples spiked with a known amount of the analyte.
Precision (Repeatability and Reproducibility): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is typically expressed as the relative standard deviation (%RSD).
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.
Analytical methods for pyrrolizidine alkaloids are validated to ensure they meet stringent criteria, with recovery rates often between 75% and 115% and relative standard deviations below 17%. Validation guidelines, such as those from SANTE, are often followed to ensure data quality.
Table 2: Typical Validation Parameters for LC-MS/MS Analysis of Pyrrolizidine Alkaloids
| Parameter | Typical Acceptance Criteria | Reference |
|---|---|---|
| Linearity (Coefficient of Determination, R²) | > 0.99 | |
| Accuracy (Recovery) | 70 - 120% | |
| Precision (RSD) | < 20% |
In practice, this compound is used as an internal standard for the quantification of its non-labeled counterpart, lycopsamine N-oxide, and structurally similar pyrrolizidine alkaloids (PAs). The analytical workflow is as follows:
A precise and known amount of this compound is added to the sample (e.g., herbal tea, honey) at the very beginning of the sample preparation process.
The sample is then subjected to extraction and clean-up procedures to isolate the PAs. Any loss of analyte during this process will be matched by a proportional loss of the internal standard.
The purified extract is injected into an LC-MS/MS system. The system separates the PAs chromatographically and detects both the native PA and the deuterated internal standard simultaneously.
A calibration curve is constructed by plotting the ratio of the analyte signal to the internal standard signal against the analyte concentration for a series of standards.
The concentration of the PA in the unknown sample is determined by calculating its signal-to-internal-standard ratio and interpolating this value on the calibration curve.
This approach provides reliable technical support for food safety risk monitoring and ensures that the reported concentrations of toxic PAs are accurate and defensible.
Table 3: List of Compound Names
| Compound Name |
|---|
| This compound |
| Intermedine |
| Lycopsamine |
Electrochemical Studies of Alkaloid N-Oxide Reduction Behavior
The electrochemical behavior of the N-oxide moiety in pyrrolizidine alkaloids, including this compound, is of significant interest as it can mimic metabolic reduction processes that occur in vivo. The conversion of pyrrolizidine alkaloid N-oxides back to their tertiary alkaloid form is a critical step in their toxic activation. nih.gov Electrochemical methods, particularly voltammetry, provide a powerful tool to investigate these reduction mechanisms.
Research has demonstrated that alkaloid N-oxides can be effectively reduced at mercury-based electrodes. mdpi.com This electrochemical reduction process typically involves the transfer of two electrons and two protons to the N-oxide group, resulting in the cleavage of the N-O bond and the formation of the corresponding tertiary amine and a water molecule. For this compound, this process would yield (+)-Lycopsamine-D7.
Studies on a variety of alkaloid N-oxides have shown that the reduction occurs over a wide pH range, with the optimal environment generally being between pH 3 and 7. mdpi.com The reduction potential, a measure of the ease with which the N-oxide is reduced, is a key parameter determined in these studies. While specific reduction potential data for this compound is not extensively published, the general mechanism observed for other pyrrolizidine alkaloid N-oxides provides a strong framework for understanding its electrochemical behavior. The reduction current in these analyses often exhibits a diffusion-adsorption nature. mdpi.com
The products of this electrochemical reduction can be identified and confirmed using techniques such as mass spectrometry, providing definitive evidence of the conversion of the N-oxide back to the parent alkaloid. mdpi.com This combined electrochemical-mass spectrometric approach offers valuable insights into the redox properties of these molecules, which is fundamental to understanding their biological activity and toxicity.
Detailed Research Findings
Recent investigations into the electrochemical properties of various alkaloid N-oxides have successfully utilized voltammetric techniques to elucidate their reduction mechanisms. mdpi.com In these studies, cyclic voltammetry at a dropping mercury electrode is a commonly employed technique. The appearance of a reduction peak in the voltammogram confirms the electrochemical activity of the N-oxide. By varying parameters such as pH and scan rate, researchers can gain insights into the kinetics and mechanism of the reduction process.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₈D₇NO₆ | usbio.netclearsynth.com |
| Molecular Weight | 322.41 g/mol | usbio.netclearsynth.cominvivochem.com |
| Appearance | White to Beige Solid | cymitquimica.com |
| Solubility | Soluble in Chloroform (B151607), Methanol | usbio.net |
| Storage Temperature | -20°C | usbio.net |
| Stability | Hygroscopic | cymitquimica.com |
Table 2: Analytical Data for (+)-Lycopsamine N-Oxide and its Deuterated Analog
| Parameter | (+)-Lycopsamine N-Oxide | This compound | Source |
| CAS Number | 95462-15-0 | Not Available | nih.gov |
| Molecular Formula | C₁₅H₂₅NO₆ | C₁₅H₁₈D₇NO₆ | nih.govclearsynth.com |
| Monoisotopic Mass | 315.1682 u | 322.2109 u | nih.gov |
| Precursor Ion ([M+H]⁺) | m/z 316.1755 | m/z 323.2187 | nih.gov |
Mechanistic Investigations of Biotransformation and Cellular Interactions of Pyrrolizidine Alkaloid N Oxides
Enzymatic Reduction Pathways of Pyrrolizidine (B1209537) Alkaloid N-Oxides
The conversion of PA N-oxides back to their tertiary amine parent alkaloids is a critical step, as these parent compounds are the direct precursors to toxic reactive metabolites. researchgate.net This reduction is primarily enzymatic and occurs in distinct biological compartments, involving both host and microbial enzymes.
The intestinal microbiota plays a significant role in the reductive metabolism of PA N-oxides. researchgate.netresearchgate.net In vitro studies using human fecal suspensions have demonstrated that intestinal bacteria possess a high capacity to reduce PA N-oxides, such as those of isoline (B1672250) and monocrotaline (B1676716), to their corresponding parent alkaloids. asianpubs.org This microbial reduction effectively transforms the less toxic, water-soluble PA N-oxides into their more lipophilic and toxic tertiary PA forms. researchgate.netasianpubs.org This biotransformation in the gastrointestinal tract is a key event, suggesting that the gut microbiome can act as a crucial mediator in the toxicity of ingested PA N-oxides by converting them into compounds that can be readily absorbed and subsequently activated in the liver. researchgate.netnih.gov
Following absorption, PA N-oxides can also undergo reduction in the liver, mediated by cytochrome P450 (CYP) enzymes. researchgate.netnih.gov Studies have shown that this biotransformation is facilitated by specific CYP isozymes, notably CYP1A2 and CYP2D6. researchgate.netnih.gov The process is complex, as CYPs are also responsible for the subsequent oxidative bioactivation of the newly formed tertiary PAs into toxic pyrrolic metabolites. researchgate.netmdpi.com Research on various PA N-oxides has demonstrated that under hypoxic (low oxygen) conditions, the reductive pathway is favored, leading to an increased formation of the parent PA. nih.gov Conversely, under normal oxidative conditions, the formation of the parent PA is inhibited. nih.gov The activity of CYP enzymes, such as the CYP3A family, is crucial for the bioactivation step that produces reactive metabolites, but their role in the initial reduction of the N-oxide is also a key part of the toxicity mechanism. nih.gov
Table 1: Key Enzymes in the Biotransformation of Pyrrolizidine Alkaloid N-Oxides
| Enzyme Class | Primary Role in PA N-Oxide Metabolism | Key Isozymes/Factors | Location | Outcome |
|---|---|---|---|---|
| Intestinal Microbiota | Reduction of PA N-Oxide to parent PA | Anaerobic bacteria | Gastrointestinal Tract | Formation of toxic tertiary PA researchgate.netasianpubs.org |
| Cytochrome P450 (CYP) | Reduction of PA N-Oxide to parent PA; Oxidation of parent PA to reactive pyrroles | CYP1A2, CYP2D6, CYP3A4 | Liver | Formation of toxic tertiary PA and subsequent bioactivation researchgate.netnih.govnih.gov |
| Flavin-Containing Monooxygenase (FMO) | N-oxidation of parent PA to PA N-Oxide | FMO1, FMO3 | Liver, Kidney, Lung | Detoxification by converting PA to its N-oxide form nih.govresearchgate.netnih.gov |
Conversion to Reactive Metabolites and Interaction with Cellular Macromolecules
The toxicity of pyrrolizidine alkaloids is not caused by the parent compounds or their N-oxides directly but by highly reactive metabolites formed in the liver. mdpi.commdpi.com
Once a PA N-oxide is reduced to its tertiary PA form, it becomes a substrate for hepatic CYP monooxygenases, which catalyze its bioactivation. mdpi.commdpi.com This process involves the oxidation of the pyrrolizidine core to form dehydropyrrolizidine alkaloids (DHPAs), which are highly electrophilic and unstable pyrrolic esters. mdpi.comnih.gov These DHPAs are considered the primary reactive metabolites. mdpi.com They can be rapidly hydrolyzed to a less reactive but still toxic metabolite known as (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP). nih.govmdpi.com Both DHPAs and DHP are capable of alkylating cellular nucleophiles, which is the basis of their toxicity. mdpi.com
The highly reactive DHPAs and DHP can covalently bind to cellular macromolecules, including proteins and DNA, forming pyrrole-protein and pyrrole-DNA adducts. mdpi.commdpi.com This covalent binding is a critical event in the manifestation of PA-induced toxicity. mdpi.comnih.gov The formation of these adducts can disrupt normal cellular function, leading to cytotoxicity, genotoxicity, and carcinogenicity. mdpi.com Studies have shown that both senecionine (B1681732) and seneciphylline (B43193) covalently bind to liver macromolecules like DNA, RNA, and protein. nih.gov The formation of DNA adducts is considered a key step in the initiation of carcinogenicity by PAs. researchgate.net There is a demonstrated positive correlation between the levels of liver DNA adducts, liver protein adducts, and serum protein adducts, suggesting that the formation of these adducts occurs in a dose-dependent manner and that protein adducts may serve as a surrogate biomarker for DNA binding and potential genetic risk. mdpi.com
Table 2: Cellular Interactions of Reactive Pyrrolizidine Alkaloid Metabolites
| Reactive Metabolite | Cellular Target | Type of Interaction | Consequence |
|---|---|---|---|
| Dehydropyrrolizidine Alkaloids (DHPAs) | Proteins | Covalent Binding (Adduct Formation) | Disruption of protein function, cytotoxicity mdpi.commdpi.com |
| Dehydropyrrolizidine Alkaloids (DHPAs) | DNA | Covalent Binding (Adduct Formation) | Genotoxicity, potential for mutations and tumorigenicity mdpi.comresearchgate.net |
| DHP | Proteins & DNA | Covalent Binding (Adduct Formation) | Cytotoxicity and genotoxicity nih.govmdpi.com |
Investigation of Metabolic Stability and Bioavailability Mechanisms
The metabolic stability and bioavailability of pyrrolizidine alkaloid N-oxides (PANOs) are key determinants of their toxic potential. Generally, PANOs are considered less toxic than their parent PAs due to their lower lipophilicity and consequently reduced ability to cross cell membranes.
Research indicates that the oral absorption of PANOs is significantly lower than that of their corresponding PAs. A study comparing the plasma concentrations of PAs and PANOs in rats after oral administration of herbal extracts found that the absorption of PANOs was less efficient sci-hub.ru. This is further supported by in situ single-pass intestine perfusion models, which showed a lower cumulative amount of retrorsine (B1680556) N-oxide in mesenteric blood compared to retrorsine sci-hub.ru.
The intestinal permeability of several PANOs, including lycopsamine (B1675737) N-oxide, has been investigated using Caco-2 monolayer models. These studies revealed that PAs generally exhibit higher apparent permeability coefficients (Papp) compared to their N-oxides. For instance, five tested PAs had Papp values ranging from (1.43–16.26) × 10⁻⁶ cm/s, while their corresponding N-oxides had values below 1.35 × 10⁻⁶ cm/s sci-hub.ru. The primary mechanism of absorption for most PAs and PANOs is passive diffusion. However, for some PANOs like senecionine N-oxide, retrorsine N-oxide, and lycopsamine N-oxide, evidence suggests the involvement of efflux transporters in their active transport, which could further limit their bioavailability sci-hub.ru.
The biotransformation of PANOs is a critical aspect of their metabolic stability. A crucial step is the reduction of the N-oxide back to the tertiary amine parent PA. This conversion can be mediated by both intestinal microbiota and hepatic cytochrome P450 (CYP) enzymes researchgate.netnih.govresearchgate.net. Studies have shown that the reduction of PANOs to PAs occurs rapidly in the presence of intestinal microbiota under anaerobic conditions, with significant conversion observed within a few hours researchgate.net. This reduction is a bioactivation step, as the resulting PAs can then be metabolized in the liver to toxic pyrrolic derivatives.
| Compound Type | General Absorption Characteristics | Primary Transport Mechanism |
| Pyrrolizidine Alkaloids (PAs) | Higher oral absorption and intestinal permeability | Passive Diffusion |
| Pyrrolizidine Alkaloid N-Oxides (PANOs) | Lower oral absorption and intestinal permeability | Primarily Passive Diffusion, with some evidence of efflux transporter involvement |
Pharmacokinetic Implications of N-Oxide Reduction and Bioactivation
The reduction of PANOs to their parent PAs has significant pharmacokinetic implications, influencing systemic exposure to the toxic parent alkaloids and complicating the prediction of their toxic effects.
The conversion of PANOs to PAs in the gastrointestinal tract and liver directly increases the systemic exposure to the more toxic parent compounds. Although PANOs themselves are less readily absorbed, their reduction prior to or after absorption effectively creates an internal source of the parent PA. This metabolic pathway means that exposure to PANOs can lead to the same toxic outcomes associated with direct ingestion of PAs, albeit potentially with a different time course and dose-response relationship.
Pharmacokinetic studies on indicine (B129459) N-oxide in humans have shown that after intravenous administration, a small percentage of the dose is eliminated in the urine as the free base indicine, indicating in vivo reduction aacrjournals.orgaacrjournals.org. The plasma concentrations of indicine N-oxide were found to follow a two-compartment open model, with distributive and postdistributive half-lives varying with the dose aacrjournals.orgaacrjournals.org.
The relative potency of a PANO compared to its parent PA is highly dependent on the extent of this reductive bioactivation. This ratio can be influenced by factors such as the composition and activity of the gut microbiota and the expression levels of hepatic CYP enzymes, which can vary between individuals and species nih.govresearchgate.net.
Physiologically-based kinetic (PBK) modeling has emerged as a valuable tool for understanding and predicting the complex pharmacokinetic behavior of PANOs. These models can integrate data on absorption, distribution, metabolism, and excretion to simulate the concentration-time profiles of both the N-oxide and the parent alkaloid in various tissues.
PBK models have been developed for PANOs such as riddelliine N-oxide and senecionine N-oxide to predict their in vivo relative potency compared to their parent PAs nih.govwur.nlfrontiersin.orgnih.govresearchgate.net. These models can account for the reduction of the N-oxide by intestinal microbiota and in the liver, as well as the subsequent metabolic activation of the parent PA.
A key prediction from these models is that the relative potency of a PANO is dose-dependent. At higher doses, the enzymatic systems responsible for the reduction of the N-oxide and the clearance of the parent PA can become saturated, leading to a decrease in the relative potency nih.gov. PBK modeling can help to extrapolate these findings to low-dose scenarios relevant to human dietary exposure, thereby reducing the need for extensive animal testing wur.nlfrontiersin.orgnih.govresearchgate.net.
| PANO Model | Key Findings from PBK Modeling |
| Riddelliine N-oxide | The in vivo relative potency compared to riddelliine is dose-dependent, decreasing with increasing dose levels due to saturation of reduction and clearance pathways. |
| Senecionine N-oxide | The relative potency value varies with the toxicological endpoint used (e.g., parent PA concentration vs. pyrrole-protein adduct formation) and is influenced by dose-dependent effects on metabolic pathways. |
Role of N-Oxidation in Alkaloid Detoxification Pathways
While the reduction of PANOs represents a bioactivation pathway, the initial N-oxidation of parent PAs is generally considered a detoxification step nih.govnih.gov. This metabolic conversion is primarily carried out by hepatic microsomal enzymes.
The addition of the oxygen atom to the nitrogen of the pyrrolizidine ring increases the polarity of the molecule. This increased hydrophilicity facilitates the excretion of the compound from the body, thereby reducing the likelihood of it reaching target tissues and exerting toxic effects. Due to their higher polarity, N-oxides are less able to permeate biological membranes compared to their parent tertiary amines nih.govnih.gov.
Some organisms have evolved to utilize N-oxidation as a specific detoxification mechanism. For example, certain insect species that feed on PA-containing plants can sequester these alkaloids and convert them to their less toxic N-oxide forms researchgate.net.
Applications of + Lycopsamine N Oxide D7 in Fundamental Chemical and Biological Research
Use as a Chemical Probe for Metabolic Pathway Elucidation
While direct studies detailing the use of (+)-Lycopsamine N-Oxide-D7 as a chemical probe for elucidating metabolic pathways are not extensively documented in publicly available research, the principles of using isotopically labeled compounds in such studies are well-established. In this context, this compound would serve as a tracer to follow the metabolic fate of lycopsamine (B1675737) N-oxide within a biological system.
By introducing this compound into an in vitro or in vivo model, researchers can track its transformation into various metabolites. The deuterium (B1214612) label acts as a stable isotopic signature, allowing for the unambiguous identification of molecules derived from the initial compound using mass spectrometry. This approach would enable the identification of enzymatic processes involved in the bioactivation and detoxification of lycopsamine N-oxide, providing insights into the mechanisms of PA-induced toxicity. The ability to distinguish the labeled metabolites from the endogenous pool of related compounds is critical for accurately mapping metabolic pathways.
Development of Analytical Reference Standards for Pyrrolizidine (B1209537) Alkaloid Research
The primary and most well-documented application of this compound is as an analytical reference standard, particularly as an internal standard for the quantification of lycopsamine N-oxide and other related PAs in various matrices. cymitquimica.comusbio.netmedchemexpress.cominvivochem.com Pyrrolizidine alkaloids are toxic compounds that can contaminate food sources such as honey, herbal teas, and supplements. plantaanalytica.comnih.govphytolab.com Accurate and reliable analytical methods are therefore essential for food safety and quality control.
In liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) methods, the addition of a known amount of a stable isotope-labeled internal standard like this compound at the beginning of the sample preparation process is a critical step. uva.esbund.de This standard co-elutes with the analyte of interest (unlabeled lycopsamine N-oxide) but is distinguishable by its higher mass due to the deuterium atoms. This allows for the correction of analytical variations that can occur during sample extraction, cleanup, and instrument analysis, leading to more accurate and precise quantification of the target PA. The use of such standards is crucial for the validation of analytical methods for PA determination in complex matrices. nih.gov
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈D₇NO₆ usbio.net |
| Molecular Weight | 322.41 g/mol usbio.netmedchemexpress.com |
| Appearance | White to Beige Solid cymitquimica.com |
Tracing Metabolic Flux in in vitro and ex vivo Systems
In in vitro systems, such as cell cultures or isolated microsomes, and ex vivo systems, like perfused organ preparations, this compound can be introduced to trace the dynamic processes of uptake, metabolism, and excretion of lycopsamine N-oxide. By measuring the rate of disappearance of the labeled parent compound and the appearance of its labeled metabolites over time, researchers can calculate the flux through specific metabolic pathways. This information is vital for understanding how different tissues and cell types handle exposure to PAs and how factors like enzyme induction or inhibition can alter their metabolic fate.
Method Development for Enhanced Detection and Quantification of Pyrrolizidine Alkaloids in Biological and Botanical Matrices
The development of sensitive and robust analytical methods is paramount for the detection and quantification of PAs in diverse and complex matrices, including biological fluids (e.g., blood, urine) and botanical samples (e.g., plants, honey). uva.esnih.gov this compound is instrumental in the development and validation of these methods. nih.gov
By serving as an internal standard, it helps to overcome matrix effects, which are a common challenge in the analysis of trace-level contaminants in complex samples. Matrix effects can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. The co-eluting, isotopically labeled internal standard experiences similar matrix effects as the analyte, allowing for a reliable correction and thus more accurate results. The availability of high-purity this compound as a reference material is therefore a prerequisite for the development of high-quality analytical methods for PA monitoring in food and environmental samples. phytolab.comcarlroth.com
Investigating Enzymatic Mechanisms of N-Oxidation and N-Reduction
The N-oxidation and subsequent reduction of pyrrolizidine alkaloids are critical steps in their metabolic activation and detoxification. The tertiary amine of the necine base can be oxidized to the corresponding N-oxide, a form that is generally less toxic and more water-soluble, facilitating its excretion. nih.gov However, these N-oxides can also be reduced back to the parent tertiary amine, which can then be metabolized to toxic pyrrolic esters.
While direct studies using this compound to investigate these enzymatic mechanisms are not prominent in the literature, its use as a substrate in enzymatic assays is a logical application. By incubating this compound with specific enzyme systems (e.g., cytochrome P450s, flavin-containing monooxygenases) and monitoring the formation of labeled products, researchers could elucidate the kinetics and mechanisms of N-oxidation and N-reduction. The deuterium label would allow for the sensitive and specific detection of the reaction products, even in the presence of other endogenous compounds. This would contribute to a better understanding of the enzymes responsible for the toxification and detoxification of PAs.
Structural Biology Studies of Alkaloid-Interacting Enzymes
Structural biology techniques, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, provide detailed three-dimensional information about the interactions between small molecules and their protein targets. nih.govresearchgate.net Such studies are crucial for understanding the molecular basis of enzyme catalysis and for the rational design of inhibitors.
In the context of PA research, this compound could potentially be used in structural biology studies of enzymes that bind and metabolize PAs. While there are no specific published examples of its use in this manner, isotopically labeled ligands are often employed in NMR studies to probe the binding site and conformational changes of the protein upon ligand binding. Although less common in X-ray crystallography, the use of deuterated compounds can sometimes offer advantages in neutron crystallography studies. Elucidating the crystal structure of an enzyme in complex with this compound or a related PA would provide invaluable insights into the active site architecture and the specific amino acid residues involved in substrate recognition and catalysis.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (+)-Lycopsamine N-Oxide |
| Lycopsamine |
Future Directions and Emerging Research Avenues in Deuterated Lycopsamine N Oxide Studies
Exploring Novel Enzymatic Systems in Pyrrolizidine (B1209537) Alkaloid Biosynthesis
The biosynthesis of pyrrolizidine alkaloids is a complex process involving multiple enzymatic steps. While the initial enzyme, homospermidine synthase (HSS), which catalyzes the first committed step, has been well-characterized, many subsequent enzymes in the pathway remain unidentified. nih.govnih.gov Future research will focus on the discovery and characterization of these novel enzymatic systems.
Key Research Thrusts:
Identification of Uncharacterized Enzymes: The steps following the formation of homospermidine, such as oxidation, cyclization, desaturation, hydroxylation, and acylation, are catalyzed by enzymes that are largely unknown. nih.govresearchgate.net Advanced genomic and proteomic approaches are needed to identify the genes and proteins responsible for these transformations.
Enzyme Evolution: Studies suggest that HSS evolved independently in several different angiosperm lineages through gene duplication of deoxyhypusine (B1670255) synthase, an enzyme involved in primary metabolism. researchgate.net Investigating the evolutionary origins and diversification of other enzymes in the PA pathway can provide insights into the remarkable structural diversity of these alkaloids. researchgate.net
Regulation of Biosynthesis: Understanding how plants regulate the expression of PA biosynthetic genes is crucial. This includes identifying transcription factors and signaling pathways that control the production and accumulation of these defense compounds in different plant tissues and in response to environmental cues like herbivory. uvic.ca
Advanced Spectroscopic Techniques for Real-Time Metabolic Monitoring
Understanding the metabolic fate of PAs like lycopsamine (B1675737) N-oxide in real-time is a significant analytical challenge. Advanced spectroscopic techniques are emerging as powerful, non-invasive tools for monitoring these processes within biological systems. mdpi.comresearchgate.net
Emerging Spectroscopic Applications:
Vibrational and Fluorescence Spectroscopy: Techniques such as Near-Infrared (NIR), Mid-Infrared (MIR), Raman, and fluorescence spectroscopy offer the potential for in-line and real-time monitoring of bioprocesses. mdpi.comresearchgate.net These methods can track changes in metabolite concentrations, including the conversion of PA N-oxides to their more toxic tertiary amine forms within a bioreactor or cellular system, without the need for sample extraction. uvic.camdpi.com
Hyperspectral Imaging: This technique combines spectroscopy with imaging to provide detailed information about the spatial distribution of compounds within a sample. It could be applied to visualize the localization and transformation of PAs within plant tissues or even within specific organs of an animal model. spectroscopyonline.com
Integration with Artificial Intelligence (AI): The vast and complex datasets generated by modern spectroscopic techniques require advanced analytical tools. AI and machine learning algorithms are being increasingly used to interpret these spectra, identify patterns, and predict metabolic behavior with high accuracy. spectroscopyonline.com
Integration of Computational Chemistry with Experimental Metabolomics
Combining computational chemistry with experimental metabolomics offers a synergistic approach to understanding the properties and activities of PAs. This integration can predict metabolic pathways, identify unknown metabolites, and elucidate mechanisms of toxicity. ifremer.frbiorxiv.org
Synergistic Approaches:
Metabolite Annotation: Untargeted metabolomics using techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS) generates vast amounts of data on metabolites in a biological sample. ifremer.frbiorxiv.org Computational tools, including MS/MS spectral libraries and data repositories, are essential for annotating these features and identifying known and potentially novel alkaloids. biorxiv.orgbiorxiv.org
Predicting Toxicity: Computational models can be used to predict the reactivity and potential toxicity of different PA structures. For example, modeling can help understand how the structure of a PA influences its metabolic activation by cytochrome P450 enzymes into reactive pyrrolic esters that can bind to cellular macromolecules like DNA and proteins. nih.govnih.gov
Elucidating Biosynthetic Pathways: By analyzing the chemical structures of co-occurring alkaloids within a plant, computational approaches can help generate hypotheses about their biosynthetic relationships and the enzymatic transformations that connect them. biorxiv.org
Development of Novel Analytical Platforms for Comprehensive Alkaloid Profiling
The sheer diversity of PA structures, with over 660 identified compounds, presents a significant challenge for comprehensive analysis. ifremer.frnih.gov There is a continuous need for more powerful and efficient analytical platforms to detect, identify, and quantify the full spectrum of alkaloids in complex matrices like food, honey, and herbal medicines. mdpi.com
Innovations in Analytical Platforms:
Hyphenated Chromatographic Techniques: The coupling of ultra-high-performance liquid chromatography (UHPLC) with high-resolution mass spectrometry (HRMS), such as quadrupole-time-of-flight (QTOF-MS), provides a powerful tool for separating and identifying a wide range of alkaloids in a single analysis. nih.govresearchgate.net The combination of gas chromatography (GC) with MS offers complementary information, especially for more volatile or derivatized alkaloids. mdpi.comresearchgate.net
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique adds another dimension of separation based on the size, shape, and charge of an ion. Coupling IMS with LC-MS can help resolve isomeric and isobaric alkaloids that are difficult to distinguish by mass spectrometry alone, improving the confidence of identification.
Widely Targeted Metabolomics: This approach uses sensitive techniques like multiple reaction monitoring (MRM) on triple quadrupole mass spectrometers to quantify hundreds of known metabolites simultaneously. nih.gov Applying this to PAs would allow for the comprehensive quantification of a large panel of these toxins across many samples, which is crucial for food safety and risk assessment.
Investigating Species-Specific Metabolic Differences in Alkaloid Biotransformation
There are significant differences in susceptibility to PA toxicity across various animal species. nih.gov These differences are largely attributed to variations in the metabolic pathways that activate or detoxify PAs. nih.govnih.gov
Comparative Metabolism Studies:
Detoxification vs. Activation: Resistant species, such as guinea pigs, sheep, and goats, often have higher rates of detoxification pathways, such as hydrolysis by carboxylesterases or efficient N-oxidation, compared to susceptible species like rats, pigs, and horses. nih.govnih.gov In contrast, susceptible species may have higher rates of metabolic activation by cytochrome P450 (CYP) enzymes, leading to the formation of toxic pyrrolic metabolites. nih.govresearchgate.net
In Vitro Models: Using liver microsomes or S9 fractions from different species (e.g., human, pig, cow, horse, rat, rabbit, goat) allows for direct comparison of metabolic rates and pathways in a controlled environment. nih.govresearchgate.net Such studies have shown that species known to be susceptible to PA toxicity sometimes exhibit surprisingly low rates of metabolic degradation in vitro, suggesting that the balance between activation and detoxification is complex and requires further investigation. nih.govresearchgate.net
Table 1: Species Susceptibility and Metabolic Pathways of Pyrrolizidine Alkaloids This table summarizes the relative susceptibility of different animal species to pyrrolizidine alkaloid toxicity and the key metabolic pathways involved.
| Species | Susceptibility | Primary Metabolic Pathway(s) | Reference |
| Guinea Pig | Resistant | Predominant detoxification via hydrolysis (carboxylesterases) | nih.gov |
| Sheep/Goat | Resistant | Efficient detoxification pathways | nih.gov |
| Rat | Susceptible | Activation to reactive pyrrolic esters by CYP3A subfamily | nih.gov |
| Horse | Susceptible | Low metabolic degradation observed in vitro | nih.gov |
| Pig | Susceptible | Low metabolic degradation observed in vitro | nih.gov |
| Human | Susceptible | Metabolic activation by CYP enzymes | nih.gov |
Elucidating the Molecular Basis of N-Oxide Specific Biological Interactions
Pyrrolizidine alkaloids typically exist in plants as the less toxic N-oxide form. uvic.ca The N-oxide group significantly alters the molecule's physicochemical properties, such as increasing water solubility and reducing membrane permeability, which in turn governs its biological interactions. nih.gov
Key Areas of Investigation:
Cellular Uptake and Transport: The highly polar N-oxide group may limit the passive diffusion of these molecules across cell membranes. Research is needed to determine if specific transporters are involved in the uptake of PA N-oxides into intestinal or liver cells.
Reductive Bioactivation: A critical step in the toxicity of PA N-oxides is their reduction to the corresponding tertiary amine PAs. researchgate.net This reduction can be carried out by intestinal microbiota and hepatic cytochrome P450 enzymes. researchgate.net Identifying the specific enzymes and microorganisms responsible for this step is crucial for understanding inter-individual and inter-species differences in susceptibility.
Direct Interactions of N-Oxides: While much of the focus is on the toxicity of the reduced tertiary alkaloids, it is important to investigate any potential biological interactions of the N-oxide forms themselves before they are metabolized. This includes their ability to interact with cellular receptors, enzymes, or other proteins, although they are generally considered biologically inactive until reduced and subsequently oxidized. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the established analytical methods for detecting and quantifying (+)-Lycopsamine N-Oxide-D7 in plant extracts or biological samples?
- Methodological Answer : Thin-layer chromatography (TLC) with derivatization (e.g., Dann-Mattocks reagent) and densitometric analysis can be employed for preliminary screening . For higher sensitivity, liquid chromatography-mass spectrometry (LC-MS) is recommended, leveraging the deuterium label (D7) to distinguish the compound from non-deuterated analogs. Validation parameters (linearity, precision, specificity) must adhere to protocols similar to those used for lycopsamine quantification in comfrey root extracts .
Q. How is this compound synthesized, and what are the critical steps in its preparation?
- Methodological Answer : Synthesis typically involves oxidation of (+)-Lycopsamine-D7 using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid under controlled pH. Deuterium labeling is achieved via isotopic exchange or deuterated precursors during lycopsamine biosynthesis. Key steps include purification via column chromatography and verification of N-oxide formation using nuclear magnetic resonance (NMR) and high-resolution MS .
Q. What are the primary challenges in isolating this compound from complex matrices?
- Methodological Answer : Co-elution with structurally similar pyrrolizidine alkaloids (e.g., intermedine) and matrix interference in plant extracts require optimized separation techniques. Solid-phase extraction (SPE) with mixed-mode cation-exchange cartridges can enhance selectivity. Confirmatory analysis should combine retention time matching with MS/MS fragmentation patterns .
Advanced Research Questions
Q. How does deuterium labeling in this compound influence its metabolic stability and hepatotoxicity compared to the non-deuterated form?
- Methodological Answer : Comparative pharmacokinetic studies using in vitro liver microsomes (e.g., CYP3A4 assays) and in vivo models can assess isotopic effects on metabolic pathways. Deuterium’s kinetic isotope effect may slow hydrogen abstraction during CYP-mediated oxidation, altering the formation of toxic pyrrole derivatives. Toxicity endpoints (e.g., liver enzyme elevation, histopathology) should be evaluated in dose-response studies .
Q. What experimental strategies can resolve contradictions in reported bioactivity data between (+)-Lycopsamine and its N-Oxide-D7 derivative?
- Methodological Answer : Standardized in vitro assays (e.g., glutamate receptor binding studies) under identical conditions (pH, temperature, cell lines) are critical. Use deuterium-specific probes in receptor interaction studies to differentiate isotopic effects from structural modifications. Meta-analyses of existing data should account for variability in sample purity and analytical methodologies .
Q. How can isotopic tracing of this compound elucidate its distribution and accumulation in ecological systems?
- Methodological Answer : Employ stable isotope-resolved metabolomics (SIRM) in plant-soil or plant-insect models. Track deuterium enrichment using LC-MS or isotope-ratio MS. Spatial distribution studies via imaging mass spectrometry (e.g., MALDI-TOF) can map accumulation in plant tissues .
Q. What are the implications of this compound’s stereochemistry on its interaction with hepatic transporters?
- Methodological Answer : Use chiral chromatography to isolate enantiomers and assess transporter affinity (e.g., OATP1B1/1B3) via competitive uptake assays in transfected HEK293 cells. Molecular docking simulations can predict binding differences caused by N-oxide formation and deuterium substitution .
Methodological Notes
- Data Validation : Ensure raw data (chromatograms, spectra) are archived, and statistical analyses (e.g., ANOVA for dose-response curves) are performed with software like R or GraphPad Prism .
- Ethical Compliance : For studies involving animal models, adhere to institutional guidelines for hepatotoxicity assessments, including justification of sample sizes and humane endpoints .
- Reproducibility : Detailed synthetic protocols (solvent ratios, reaction times) and instrument parameters (e.g., MS collision energies) must be documented in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
